molecular formula C23H21N5S B3787657 N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine

N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine

Cat. No.: B3787657
M. Wt: 399.5 g/mol
InChI Key: USCLMIRYKSBDHV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiadiazol ring and a pyrazol ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures, followed by their functionalization and coupling. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The benzothiadiazol and pyrazol rings in the compound are aromatic, which means they are planar and have a delocalized π electron system. This can have significant effects on the compound’s chemical reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s size, shape, charge distribution, and the presence of functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, altering its function .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5S/c1-15(24-13-17-10-11-21-22(12-17)27-29-26-21)20-14-25-28(16(20)2)23-9-5-7-18-6-3-4-8-19(18)23/h3-12,14-15,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCLMIRYKSBDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NCC4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Reactant of Route 3
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Reactant of Route 4
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine

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